Fmoc-L-2-Amino-4-bromo-4-pentenoic acid
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid
Brand Name:
Vulcanchem
CAS No.:
220497-60-9
VCID:
VC21543587
InChI:
InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1
SMILES:
C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
Molecular Formula:
C20H18BrNO4
Molecular Weight:
416.3 g/mol
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid
CAS No.: 220497-60-9
VCID: VC21543587
Molecular Formula: C20H18BrNO4
Molecular Weight: 416.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 220497-60-9 |
---|---|
Product Name | Fmoc-L-2-Amino-4-bromo-4-pentenoic acid |
Molecular Formula | C20H18BrNO4 |
Molecular Weight | 416.3 g/mol |
IUPAC Name | (2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Standard InChI | InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1 |
Standard InChIKey | BYQROHMHEGJMPD-SFHVURJKSA-N |
Isomeric SMILES | C=C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
SMILES | C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
Canonical SMILES | C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
PubChem Compound | 2734458 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume